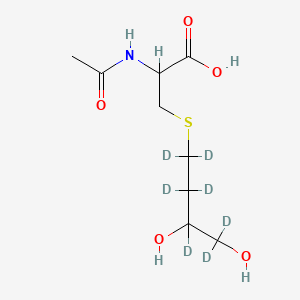
N-Acetyl-S-(3,4-dihydroxybutyl)-L-cysteine-D7
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Acetyl-S-(3,4-dihydroxybutyl)-L-cysteine-D7 is a versatile amino acid derivative. It has garnered significant interest in scientific research due to its antioxidant, anti-inflammatory, and neuroprotective properties . This compound is often used in laboratory settings to investigate its impact on various biochemical and physiological processes .
準備方法
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of acetic anhydride as the acetylating agent and a suitable base such as sodium hydroxide to facilitate the reaction . The reaction is carried out under controlled temperature and pH conditions to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of N-Acetyl-S-(3,4-dihydroxybutyl)-L-cysteine-D7 follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity of the final product. The reaction conditions are optimized to maximize efficiency and minimize by-products .
化学反応の分析
Types of Reactions
N-Acetyl-S-(3,4-dihydroxybutyl)-L-cysteine-D7 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties for specific applications .
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate are used under controlled conditions to oxidize the compound.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce the compound.
Substitution: Nucleophilic substitution reactions are carried out using reagents like alkyl halides or sulfonates under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines .
科学的研究の応用
N-Acetyl-S-(3,4-dihydroxybutyl)-L-cysteine-D7 has a wide range of scientific research applications:
作用機序
The mechanism of action of N-Acetyl-S-(3,4-dihydroxybutyl)-L-cysteine-D7 involves its interaction with various molecular targets and pathways. It exerts its effects primarily through:
Antioxidant Activity: Scavenging free radicals and reducing oxidative stress in cells.
Anti-inflammatory Effects: Modulating inflammatory pathways and reducing the production of pro-inflammatory cytokines.
Neuroprotection: Protecting neurons from damage and promoting neuronal survival through various signaling pathways.
類似化合物との比較
N-Acetyl-S-(3,4-dihydroxybutyl)-L-cysteine-D7 is unique compared to other similar compounds due to its specific structural features and properties. Similar compounds include:
N-Acetyl-L-cysteine: Known for its antioxidant properties but lacks the 3,4-dihydroxybutyl group, which enhances the neuroprotective effects.
S-(3,4-Dihydroxybutyl)-L-cysteine: Similar structure but without the acetyl group, resulting in different chemical and biological properties.
This compound stands out due to its combined antioxidant, anti-inflammatory, and neuroprotective effects, making it a valuable compound in various research and industrial applications .
特性
分子式 |
C9H17NO5S |
|---|---|
分子量 |
258.35 g/mol |
IUPAC名 |
2-acetamido-3-(1,1,2,2,3,4,4-heptadeuterio-3,4-dihydroxybutyl)sulfanylpropanoic acid |
InChI |
InChI=1S/C9H17NO5S/c1-6(12)10-8(9(14)15)5-16-3-2-7(13)4-11/h7-8,11,13H,2-5H2,1H3,(H,10,12)(H,14,15)/i2D2,3D2,4D2,7D |
InChIキー |
VGJNEDFZFZCLSX-MSLAKWIASA-N |
異性体SMILES |
[2H]C([2H])(C([2H])([2H])SCC(C(=O)O)NC(=O)C)C([2H])(C([2H])([2H])O)O |
正規SMILES |
CC(=O)NC(CSCCC(CO)O)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















